
(S)-1-Amino-3-bromo-2-propanol Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a three-carbon backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-bromo-2-propanol Hydrobromide typically involves the bromination of (S)-1-Amino-2-propanol. The reaction is carried out using hydrobromic acid (HBr) as the brominating agent. The process involves the following steps:
Bromination: (S)-1-Amino-2-propanol is treated with HBr, leading to the formation of (S)-1-Amino-3-bromo-2-propanol.
Salt Formation: The resulting product is then converted into its hydrobromide salt by reacting with additional HBr.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Amino-3-bromo-2-propanol Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or ammonia.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include substituted alcohols, amines, or thiols.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
(S)-1-Amino-3-bromo-2-propanol Hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Amino-3-bromo-2-propanol Hydrobromide involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, protein folding, and receptor binding, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Amino-2-propanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(S)-1-Amino-3-chloro-2-propanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(S)-1-Amino-3-iodo-2-propanol: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
(S)-1-Amino-3-bromo-2-propanol Hydrobromide is unique due to the presence of the bromine atom, which provides distinct reactivity and interaction capabilities compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic and research applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C3H9Br2NO |
|---|---|
Peso molecular |
234.92 g/mol |
Nombre IUPAC |
1-amino-3-bromopropan-2-ol;hydrobromide |
InChI |
InChI=1S/C3H8BrNO.BrH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H |
Clave InChI |
AKVZHJNJQPJNOH-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



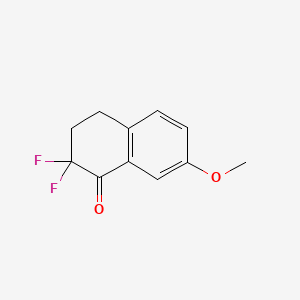
![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)

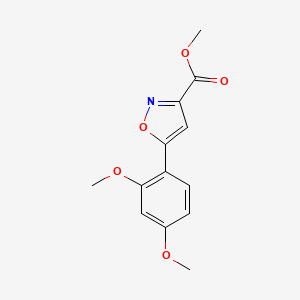
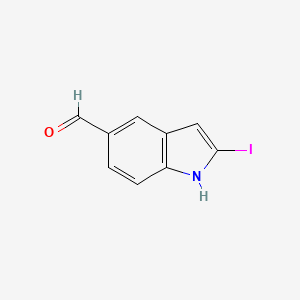
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
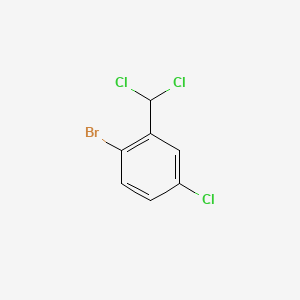
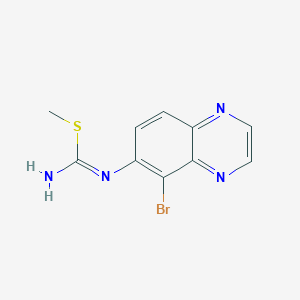
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
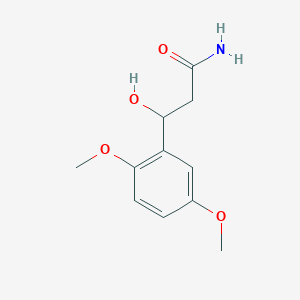
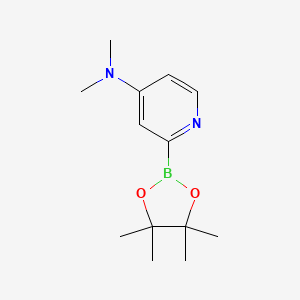
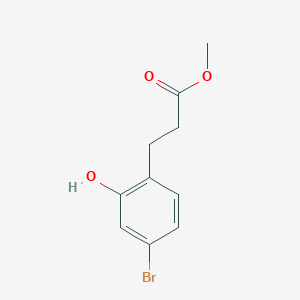
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
